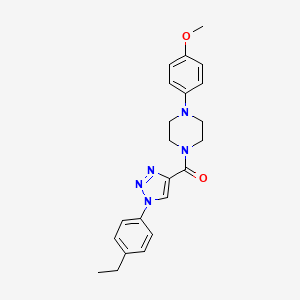
(4-エチルフェニル)-1H-1,2,3-トリアゾール-4-イル)(4-(4-メトキシフェニル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality (1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者は、類似の化合物の抗結核の可能性を探ってきました。この特定の化合物に関する具体的なデータは見つかりませんでしたが、結核菌(MTB)や牛結核菌(BCG)に対するその効果を調査する価値はあります。 これらの細菌は結核を引き起こし、抗マイコバクテリア特性を持つ新規化合物は、この世界的な健康問題に対処するために不可欠です .
- この化合物の構造は、潜在的な抗酸化活性を示唆しています。抗酸化物質は、細胞を酸化ストレスから保護し、フリーラジカルによる損傷に関連する病気を予防するために重要な役割を果たします。 そのラジカル捕捉能力を調査することは有益かもしれません .
- ピペラジン誘導体は、その抗癌効果について研究されてきました。この化合物のユニークな構造は、癌細胞に対して細胞毒性を示す可能性があります。 研究者は、さまざまな癌細胞株に対するその影響を探求し、その作用機序を解明することができます .
- ピペラジンベースの化合物は、しばしば神経伝達物質受容体と相互作用します。この化合物の特定の受容体(セロトニンまたはドーパミン受容体など)に対する親和性を調査すると、その潜在的な神経薬理学的効果についての洞察が得られます。 気分障害や神経変性疾患に関連する可能性があります .
- ピペラジン誘導体は、抗菌剤として有望であることが示されています。研究者は、この化合物の多剤耐性病原菌を含む細菌株に対する有効性を評価することができます。 そのユニークなトリアゾールとピペラジン部分構造は、その活性に貢献する可能性があります .
- 医薬品化学者は、この化合物を新しい薬剤を設計するための足場として使用することができます。置換基を変更することにより、薬物動態特性、選択性、生物学的利用能が向上したアナログを作成することができます。 その構造に基づく合理的な創薬は、革新的な治療薬につながる可能性があります .
抗結核活性
抗酸化特性
抗癌研究
神経薬理学
抗菌活性
創薬と最適化
Sigma-Aldrich. 1-[(4-メトキシフェニル)(フェニル)メチル]ピペラジン AldrichCPR. Link Desai, N. C., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-7. Link Russian Journal of Bioorganic Chemistry. Pyrazine Derivatives—Versatile Scaffold. Link
作用機序
Target of action
Triazoles and piperazines are known to interact with a variety of enzymes and receptors in biological systems . They are part of many drug molecules and have shown diverse biological activities .
Mode of action
Triazoles can readily bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Piperazines are often used in medicinal chemistry due to their ability to act as flexible linkers, spacer groups, or bioisosteres, and can interact with various biological targets .
Biochemical pathways
The specific biochemical pathways affected by triazoles and piperazines can vary widely depending on the specific compound and its targets. They have been found in many biologically active compounds with diverse activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazoles and piperazines can vary greatly depending on their specific structures and functional groups. These properties can impact the bioavailability of the compound .
Result of action
The molecular and cellular effects of triazoles and piperazines can include a wide range of outcomes, depending on the specific compound and its targets. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of triazoles and piperazines .
特性
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-3-17-4-6-19(7-5-17)27-16-21(23-24-27)22(28)26-14-12-25(13-15-26)18-8-10-20(29-2)11-9-18/h4-11,16H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOXVEMWSITZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)
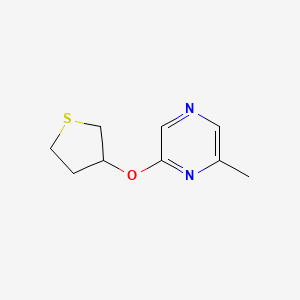
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide](/img/structure/B2476924.png)

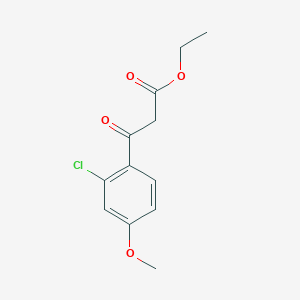
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide](/img/structure/B2476931.png)
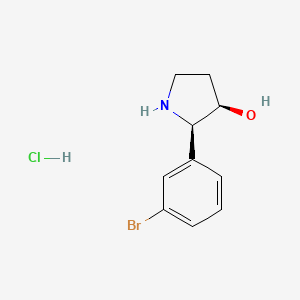
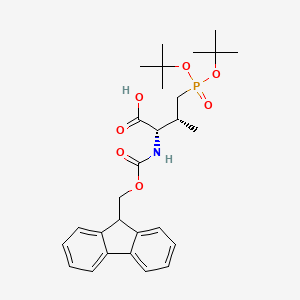
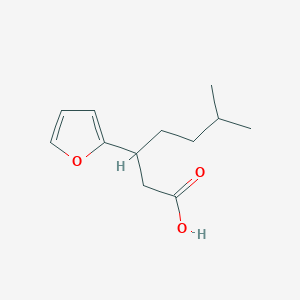

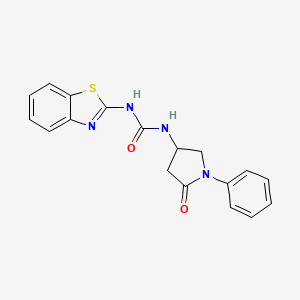
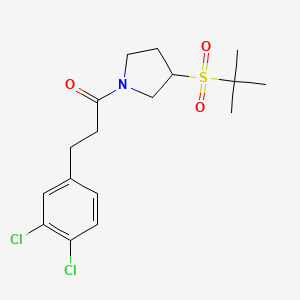
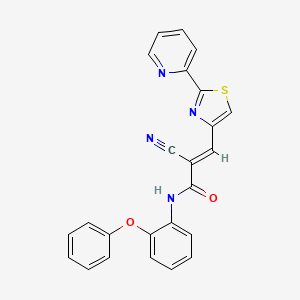
![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/new.no-structure.jpg)
